molecular formula C10H10F3N B3024402 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine CAS No. 68755-40-8

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3024402
CAS No.: 68755-40-8
M. Wt: 201.19 g/mol
InChI Key: ZLXDFXSCHGSKFJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound that features a trifluoromethyl group attached to an indane structure. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of indane derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride in a solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to various receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXDFXSCHGSKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628091
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-40-8
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloride salt of 6-trifluoromethyl-1-aminoindane was prepared by dissolving the amine base in ether and saturating the etheral solution with gaseous HCl. The hydrochloride salt precipitated and was separated by filtration. 300 mg. of a colorless solid were obtained melting with partial decomposition at about 250° C. and showing a single spot on TLC were obtained. 6-Trifluoromethyl-1-aminoindane hydrochloride thus prepared melted above 260° C. after recrystallization from a methanol-ethyl acetate solvent mixture; pKa = 8.52.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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